molecular formula C11H10N4O3 B2802545 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine CAS No. 681271-60-3

5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine

Cat. No. B2802545
M. Wt: 246.226
InChI Key: GGPMICYEIDJINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves several methods. The main sections include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The chemistry described in the papers was mainly carried out under microwave irradiation in an eco-friendly approach .


Molecular Structure Analysis

Pyrimidines are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . The molecular structure of “5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine” would be similar to other pyrimidine derivatives.


Chemical Reactions Analysis

The chemical reactions of pyrimidines involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The specific reactions of “5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine” would depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Reactions with Amines and Thiols: 4-amino-5-nitro-6-phenylethynylpyrimidines, similar in structure to 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine, engage in regio- and stereoselective addition reactions with primary and secondary amines and thiols (Čikotienė et al., 2007).
  • Efficient Microwave-Assisted Synthesis: A study demonstrated the efficient synthesis of related 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones under microwave irradiation, which could be extended to compounds similar to 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine (Djekou et al., 2006).
  • Nucleophilic Ring-Opening: The effects of nucleophiles on the structure of compounds like 6-nitrotriazolo[1,5-a]pyrimidinones have been studied, showing the potential for ring-opening reactions (Ulomsky et al., 2001).
  • Synthesis and Chlorination: Research on pyrimidin-4-ols with 5-nitrogen functionality, akin to 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine, has explored various synthesis routes and chlorination reactions (Harnden & Hurst, 1990).

Biological and Medicinal Applications

  • Antimicrobial Activities: The synthesis of pyridothienopyrimidines and related compounds demonstrated potential antimicrobial activities, suggesting similar uses for 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine (Abdel-rahman et al., 2002).
  • Synthesis of Tetrahydropteridine Stereosisomers: This study involved the synthesis of tetrahydropteridine C6-stereoisomers, indicating potential applications in biological systems (Bailey et al., 1992).
  • Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines: Nitration of azolo[1,5-a]pyrimidin-7-amines led to nitration products in the pyrimidine ring, which could be relevant for similar compounds (Gazizov et al., 2020).

Sensors and Analytical Applications

  • Colorimetric and Fluorometric Sensors: Novel pyrimidine-based receptors were synthesized, exhibiting potential as colorimetric and fluorometric turn-off sensors (Gupta et al., 2016).

Future Directions

The future directions for research on “5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine” and similar compounds could involve further exploration of their synthesis, properties, and biological activities. This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name

6-(3-methylphenoxy)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-7-3-2-4-8(5-7)18-11-9(15(16)17)10(12)13-6-14-11/h2-6H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPMICYEIDJINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine

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